4-Bromo-2,6-difluorophenylacetic acid
Overview
Description
4-Bromo-2,6-difluorophenylacetic acid is a compound that is structurally related to various brominated aromatic compounds which have been studied for their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their reactions offer insights into the chemical behavior that 4-Bromo-2,6-difluorophenylacetic acid might exhibit.
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the introduction of bromine into the aromatic ring, which can be achieved through various methods such as direct bromination or through the use of bromine-containing reagents. For example, the synthesis of 6-substituted-4-(3-bromophenylamino)quinazoline derivatives involves acylation of an aminoquinazoline with unsaturated acid chlorides or mixed anhydrides . Similarly, 4-Bromo-2,6-difluorophenylacetic acid could be synthesized through related acylation reactions or by bromination of a precursor compound.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized using spectroscopic techniques such as FT-IR and UV-Vis, as well as X-ray diffraction. For instance, the compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized using these techniques, and its intermolecular contacts were examined using Hirshfeld surfaces . These methods could similarly be applied to determine the molecular structure of 4-Bromo-2,6-difluorophenylacetic acid.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution and nucleophilic substitution reactions. The presence of a bromine atom can make the aromatic ring more reactive towards nucleophiles. For example, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was investigated, leading to the formation of 6-aminonicotinic acid . This suggests that 4-Bromo-2,6-difluorophenylacetic acid could also undergo similar carboxylation reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by the presence of bromine and other substituents on the aromatic ring. These properties include solubility, melting point, and reactivity. For instance, the derivatization of carboxylic acids with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography indicates that the introduction of a bromine-containing group can enhance the detection of carboxylic acids . The physical and chemical properties of 4-Bromo-2,6-difluorophenylacetic acid would likely be affected by the bromine and fluorine substituents, potentially altering its solubility and reactivity.
Scientific Research Applications
Environmental Impact and Toxicology
Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), highlights the environmental fate, behavior, and toxicological effects of these compounds. For instance, studies have detailed the widespread distribution of 2,4-D in the environment and its potential lethal effects on non-target organisms, including aquatic species, plants, and potentially humans. These findings underscore the importance of understanding the environmental and ecological consequences of using such compounds, which could be relevant for studying 4-Bromo-2,6-difluorophenylacetic acid (Islam et al., 2017).
Analytical Detection Methods
The development of analytical methods for detecting and quantifying related compounds in various matrices is crucial for monitoring their presence and understanding their environmental impact. For example, the use of fluorescein isothiocyanate-dextran (FITC-d) as an indicator of intestinal permeability in broiler chickens illustrates the importance of sensitive and specific analytical techniques in research applications (Liu et al., 2021). Such methods could be adapted or serve as a basis for developing techniques for 4-Bromo-2,6-difluorophenylacetic acid analysis.
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds, such as the practical synthesis of 2-Fluoro-4-bromobiphenyl, can provide insights into the chemical behavior, reactivity, and potential applications of 4-Bromo-2,6-difluorophenylacetic acid. These studies are fundamental for expanding the use of such compounds in various scientific and industrial applications (Qiu et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBFFYYLXGIHKLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378359 | |
Record name | 4-Bromo-2,6-difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,6-difluorophenylacetic acid | |
CAS RN |
537033-54-8 | |
Record name | 4-Bromo-2,6-difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-bromo-2,6-difluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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